![molecular formula C6F11NO2 B14573583 Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile CAS No. 61324-34-3](/img/structure/B14573583.png)
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high stability and resistance to degradation. These properties make them valuable in various industrial applications but also raise environmental and health concerns due to their persistence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile typically involves multiple steps, starting from readily available fluorinated precursors. The process often includes nucleophilic substitution reactions where fluorinated alcohols react with acetonitrile derivatives under controlled conditions. The reaction conditions usually require the presence of strong bases or acids to facilitate the substitution and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetic acid, while reduction can produce corresponding amines.
Scientific Research Applications
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to degradation make it useful in studying the environmental impact of PFAS and developing methods for their detection and removal.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in designing drugs with enhanced stability and bioavailability.
Industry: It is used in the production of fluoropolymers and other high-performance materials that require exceptional chemical resistance and durability.
Mechanism of Action
The mechanism by which difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile exerts its effects is primarily through its interaction with various molecular targets. The compound’s fluorinated groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetic acid: This compound is structur
Properties
CAS No. |
61324-34-3 |
|---|---|
Molecular Formula |
C6F11NO2 |
Molecular Weight |
327.05 g/mol |
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]acetonitrile |
InChI |
InChI=1S/C6F11NO2/c7-2(8,1-18)19-5(14,15)6(16,17)20-4(12,13)3(9,10)11 |
InChI Key |
DPAHNYPTQAIRTK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(OC(C(OC(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


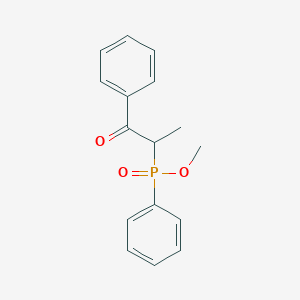
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)

silane](/img/structure/B14573540.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
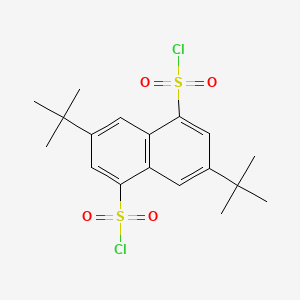

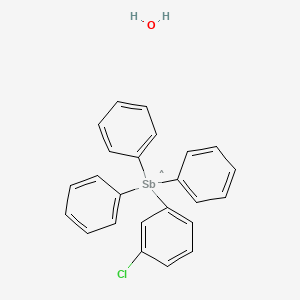
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
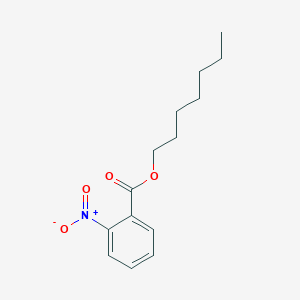
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
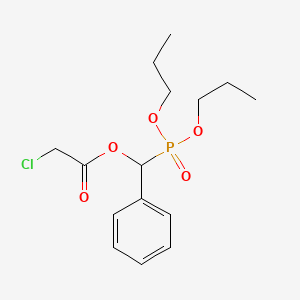
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)
